3-Methylpentane-D14

Description

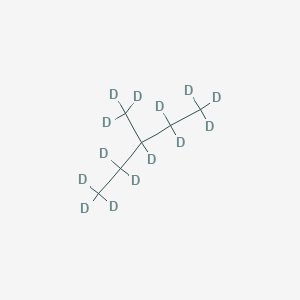

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,4,4,5,5,5-undecadeuterio-3-(trideuteriomethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEOZHBOMNWTJB-YSWKHMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterium Incorporation in 3 Methylpentane

Catalytic Deuteration Strategies for Branched Alkanes

Catalytic methods are often favored for their efficiency and ability to proceed under milder conditions compared to uncatalyzed reactions. exlibrisgroup.com These strategies involve the use of metal catalysts to activate the otherwise inert C-H bonds of alkanes, facilitating the exchange with a deuterium (B1214612) source. acs.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a well-established method for the deuteration of alkanes. acs.orgnih.gov This approach typically involves passing the alkane in the gas or liquid phase over a solid catalyst in the presence of a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). rsc.org

A variety of metal surfaces, including those of nickel, platinum, and palladium, have demonstrated catalytic activity for H/D exchange in C-H bonds. researchgate.netacs.org For a branched alkane like 3-methylpentane (B165638), the reaction is generally carried out in the gas phase at elevated temperatures, typically between 150-300 °C. researchgate.net The mechanism involves the dissociative chemisorption of the alkane onto the metal surface, followed by the exchange of hydrogen atoms with deuterium atoms adsorbed on the surface.

Table 1: Representative Heterogeneous Catalysts and Conditions for Alkane Deuteration

| Catalyst | Support | Deuterium Source | Temperature (°C) | Typical Isotopic Incorporation |

| Platinum | Carbon (Pt/C) | D₂ | 150-250 | High |

| Palladium | Alumina (Pd/Al₂O₃) | D₂ | 180-300 | High |

| Nickel | Kieselguhr | D₂ | 180-300 | Moderate to High |

This table presents typical conditions and outcomes for the deuteration of alkanes using heterogeneous catalysts. Specific results for 3-methylpentane may vary.

Homogeneous catalysis offers an alternative approach where the catalyst is dissolved in the same phase as the reactants. marquette.edu This can lead to higher selectivity and milder reaction conditions compared to heterogeneous methods. libretexts.org Organometallic complexes, particularly those of iridium, rhodium, and ruthenium, are effective catalysts for H/D exchange in alkanes. researchgate.netmarquette.edu

For instance, iridium pincer complexes have been shown to catalyze the dehydrogenation of alkanes and can be adapted for H/D exchange. researchgate.net The mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source. libretexts.org These reactions can be performed in a liquid phase, using deuterated solvents or D₂ gas as the deuterium source.

Deuterium Exchange Reactions under Specific Conditions

Beyond metal-catalyzed reactions, deuterium can be incorporated into 3-methylpentane under specific chemical conditions that promote H/D exchange.

Strong acids can facilitate the H/D exchange in alkanes, although this method is generally less selective and can lead to skeletal rearrangements, particularly in branched alkanes. nih.gov Superacids, such as a mixture of a strong Brønsted acid and a Lewis acid, can protonate C-H bonds, forming carbocation intermediates that can then undergo exchange with a deuterated acid. nih.gov However, the harsh conditions required can limit the applicability of this method for producing high-purity 3-Methylpentane-D14 without side products.

Gas-phase exchange reactions, often performed at high temperatures, can achieve high levels of deuteration. rsc.org In a typical setup, 3-methylpentane vapor is mixed with a large excess of deuterium gas and passed through a heated reaction chamber, which may contain a catalyst as described in the heterogeneous catalysis section. The high temperatures provide the necessary activation energy for C-H bond cleavage and subsequent exchange with deuterium. By controlling the reaction time and temperature, it is possible to achieve near-complete deuteration to form this compound.

Assessment of Isotopic Purity and Regioselectivity in Synthesis

A critical aspect of synthesizing this compound is the accurate determination of its isotopic purity and the confirmation that deuterium has been incorporated at all possible positions (regioselectivity).

The isotopic purity , or the percentage of deuterium incorporated, is a key parameter for deuterated compounds. nih.gov It is crucial to quantify the extent of deuteration and identify the presence of any partially deuterated or non-deuterated species. rsc.org

Mass spectrometry (MS) is a primary tool for determining isotopic purity. osti.govresearchgate.net High-resolution mass spectrometry can distinguish between the different isotopologues of 3-methylpentane based on their mass-to-charge ratio. nih.gov By analyzing the isotopic distribution in the mass spectrum, the percentage of deuterium incorporation can be calculated.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for assessing deuteration. rsc.org While proton NMR (¹H NMR) can be used to detect any residual protons, deuterium NMR (²H NMR) provides direct evidence of deuterium incorporation at specific positions within the molecule. The absence of signals in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum confirm a high level of deuteration.

Table 2: Analytical Techniques for Isotopic Purity and Regioselectivity of this compound

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the overall isotopic enrichment and the distribution of different deuterated species (isotopologues). nih.govresearchgate.net |

| ¹H NMR Spectroscopy | Detects the presence and location of any remaining protons, allowing for the quantification of incomplete deuteration. rsc.org |

| ²H NMR Spectroscopy | Confirms the presence and location of deuterium atoms, providing information on regioselectivity. |

The combination of these analytical methods provides a comprehensive evaluation of the synthesized this compound, ensuring its suitability for its intended applications.

Novel Approaches for Scalable Production of this compound

The increasing demand for deuterated compounds has driven research into more efficient, cost-effective, and scalable production methods. Innovations in catalysis and chemical engineering are paving the way for the large-scale synthesis of molecules like this compound.

Advanced Catalytic Systems: Recent progress has focused on developing highly efficient catalysts that operate under milder conditions. Synergistic systems, such as the combined use of Pt/C and Rh/C, have been shown to effectively deuterate a wide range of alkanes, including branched structures, suggesting applicability to 3-methylpentane. rsc.org The proposed mechanism involves the transition metal-catalyzed generation of D₂ gas from deuterated solvents, which then participates in the C-H activation and exchange on the alkane substrate. rsc.org

Continuous-Flow Technology: A significant leap towards scalability is the adoption of continuous-flow reactors. Systems like the H-Cube® use in-situ generation of high-purity deuterium gas from the electrolysis of D₂O, eliminating the need to handle pressurized D₂ gas cylinders. thalesnano.com In this setup, a solution of the substrate is passed through a heated, catalyst-filled cartridge (CatCart®) under a flow of deuterium. thalesnano.com

This technology offers several advantages for producing this compound:

Enhanced Safety: On-demand generation of deuterium gas avoids the storage of large volumes of a flammable gas. thalesnano.com

High Efficiency: The high pressure and efficient mixing within the reactor can lead to high levels of deuterium incorporation. thalesnano.comresearchgate.net

Scalability: Continuous processing allows for the production of larger quantities of material compared to traditional batch methods. researchgate.net

Process Optimization: Parameters such as temperature, pressure, and flow rate can be precisely controlled to maximize deuteration. thalesnano.com

Iterative, or recirculation, continuous-flow processes have been developed to unlock the full potential of H/D exchange, enabling the achievement of very high isotopic purities required for perdeuteration. researchgate.net

Interactive Table: Advantages of Continuous-Flow Deuteration

| Feature | Description | Benefit for Scalable Production |

| In-situ D₂ Generation | Deuterium gas is produced from D₂O on demand via electrolysis. thalesnano.com | Eliminates hazards and costs associated with storing and handling D₂ gas cylinders. |

| Precise Control | Temperature, pressure, and flow rates are easily and accurately controlled. thalesnano.com | Allows for fine-tuning the reaction to achieve maximum deuteration and minimize byproducts. |

| High Mass Transfer | The flow system ensures excellent contact between the substrate, catalyst, and deuterium. | Leads to faster reaction rates and higher efficiency compared to batch reactors. |

| Automation & Throughput | The process can be automated for continuous operation. researchgate.net | Enables straightforward scaling from laboratory to pilot or industrial production. |

Transfer Deuteration: Another emerging technique is catalytic transfer deuteration, which uses stable, easy-to-handle liquid deuterium donors instead of D₂ gas. marquette.edu While much of the research has focused on unsaturated compounds (alkenes and alkynes), the development of new catalysts could extend this safe and practical method to the perdeuteration of saturated alkanes. marquette.eduacs.org

Advanced Spectroscopic and Chromatographic Techniques for the Investigation of 3 Methylpentane D14

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. tandfonline.com In the context of 3-Methylpentane-D14, both deuterium (B1214612) and proton NMR play crucial roles. Isotopic labeling is a key technique in NMR, enhancing sensitivity and allowing for site-specific investigation of molecular structures and interactions. sigmaaldrich.com

Deuterium NMR for Positional Analysis and Isotopic Enrichment

Deuterium (²H or D) NMR spectroscopy directly probes the deuterium nuclei within the this compound molecule. numberanalytics.com With a nuclear spin of 1, deuterium provides distinct NMR signals that can be used to confirm the positions of deuteration and assess the level of isotopic enrichment. numberanalytics.com The chemical shifts in ²H NMR are analogous to those in proton NMR but are less sensitive to subtle environmental changes. However, the selectivity of deuterium NMR is a significant advantage, as it allows for the direct observation of the deuterated sites without interference from protons. numberanalytics.com This is particularly useful for verifying the successful synthesis of this compound, which should ideally show an isotopic enrichment of 98 atom % D. cdnisotopes.com

The analysis of deuterium NMR spectra can also provide information on molecular dynamics. numberanalytics.com The relaxation times and line shapes of the deuterium signals are sensitive to the local motion of the C-D bonds, offering insights into the rotational and segmental dynamics of the 3-methylpentane (B165638) backbone in different physical states (e.g., liquid, glassy). cdnsciencepub.comnih.gov

| NMR Nucleus | Spin | Application for this compound | Key Information Obtained |

| ²H (Deuterium) | 1 | Positional analysis, isotopic enrichment | Confirmation of deuteration sites, quantification of deuterium incorporation, molecular dynamics |

| ¹H (Proton) | 1/2 | Solvent effect analysis | Study of interactions between this compound and deuterated solvents |

Proton NMR in Deuterated Solvents for Solvent Effect Analysis

While the primary focus is on the deuterated compound, ¹H NMR spectroscopy remains a valuable tool, particularly when this compound is dissolved in a deuterated solvent. docbrown.infonanalysis.comiastate.edu In this scenario, any residual proton signals from the this compound molecule (due to incomplete deuteration) or from the solvent itself can be analyzed. docbrown.infonanalysis.com

The primary application of ¹H NMR in this context is the study of solvent effects. The chemical shifts of the residual protons in this compound can be influenced by the surrounding deuterated solvent molecules. By systematically changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆), it is possible to probe intermolecular interactions between the solute and the solvent. These interactions can provide information about the local environment and conformation of the this compound molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to the vibrational modes of molecules and is an excellent method for studying molecular structure and intermolecular interactions. shu.ac.ukcore.ac.uk The replacement of hydrogen with the heavier deuterium isotope significantly alters the vibrational frequencies, providing a clear distinction between C-H and C-D bonds. optica.org

Infrared Spectroscopy for Intermolecular Interaction Probing

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. wpmucdn.com The IR spectrum of this compound is expected to be significantly different from that of its non-deuterated counterpart. The characteristic C-H stretching and bending vibrations found in the spectrum of 3-methylpentane (around 2880-2940 cm⁻¹ and 1365-1480 cm⁻¹, respectively) would be shifted to lower frequencies (the C-D stretching region) in the spectrum of this compound. docbrown.info

This shift to lower wavenumbers for C-D vibrations can be utilized to study intermolecular interactions with high sensitivity. For instance, weak interactions such as van der Waals forces or dipole-dipole interactions between this compound molecules or with solvent molecules can cause subtle shifts in the positions and changes in the shapes of the C-D vibrational bands. By analyzing these changes under different conditions (e.g., concentration, temperature, solvent), it is possible to gain a deeper understanding of the intermolecular forces at play.

| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) in 3-Methylpentane (C-H) | Expected Wavenumber Range (cm⁻¹) in this compound (C-D) |

| Stretching | 2880 - 2940 docbrown.info | Lower frequency region due to heavier deuterium isotope |

| Bending/Deformation | 1365 - 1480 docbrown.info | Lower frequency region due to heavier deuterium isotope |

Raman Spectroscopy in Condensed Phase Systems

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. edinst.com It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. edinst.comyoutube.com

For this compound in condensed phases (liquid or solid), Raman spectroscopy can reveal details about molecular conformation and packing. The low-frequency region of the Raman spectrum is especially informative for studying lattice vibrations and intermolecular modes in the solid state. Changes in the Raman spectra with temperature can indicate phase transitions. shu.ac.uk In the liquid state, the analysis of polarized Raman scattering can provide information about the symmetry of the vibrational modes and the rotational motion of the molecules.

Mass Spectrometry for Isotopic Abundance and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a compound and for studying its fragmentation patterns, which can provide structural information.

For this compound, mass spectrometry serves two primary purposes. First, it confirms the successful deuteration of the molecule. The molecular ion peak ([M]⁺) for this compound would appear at an m/z value corresponding to its molecular weight of approximately 100.26, which is significantly higher than that of the non-deuterated 3-methylpentane (86.18). cdnisotopes.comsigmaaldrich.com The relative intensities of the isotopic peaks can also be used to verify the high isotopic enrichment.

Second, the fragmentation pattern of this compound provides insights into the stability of different deuterated carbocations and radical fragments. The fragmentation of alkanes in a mass spectrometer typically occurs at branched points. socratic.org In the case of 3-methylpentane, the most abundant fragment ion (the base peak) is often observed at m/z 57, corresponding to the loss of an ethyl group. socratic.orgdocbrown.info For this compound, the fragmentation pathways would be analogous, but the resulting fragment ions would have higher m/z values due to the presence of deuterium. Analyzing these deuterated fragments can provide valuable data on the relative stabilities of the resulting ions and the mechanisms of fragmentation.

| Compound | Molecular Formula | Molecular Weight (approx.) | Expected Base Peak (m/z) in Mass Spectrum |

| 3-Methylpentane | C₆H₁₄ | 86.18 sigmaaldrich.com | 57 socratic.orgdocbrown.info |

| This compound | C₆D₁₄ | 100.26 cdnisotopes.com | Higher m/z than 57 due to deuteration |

Electron Ionization Mass Spectrometry (EI-MS) of Deuterated Species

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of organic compounds, including deuterated species like this compound. In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase. uni-saarland.de This process imparts significant energy to the molecule, causing not only ionization to form a molecular ion (M⁺˙) but also extensive fragmentation. uni-saarland.deaip.org The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

For this compound (C₆D₁₄), the molecular ion is observed at a mass-to-charge ratio (m/z) of 100. cdnisotopes.com The fragmentation of deuterated alkanes follows principles similar to their non-deuterated counterparts, primarily involving the cleavage of C-C bonds. aip.org However, the masses of the resulting fragment ions are shifted due to the presence of deuterium atoms (²H) instead of protium (B1232500) atoms (¹H).

Fragmentation of alkanes often occurs at branch points to form the most stable carbocations. aip.orgsocratic.org For 3-methylpentane, the most significant fragmentations involve the loss of methyl (–CH₃) and ethyl (–CH₂CH₃) radicals. socratic.orgdocbrown.info In the case of this compound, the analogous losses would be a trideuteromethyl radical (–CD₃) and a pentadeuteroethyl radical (–C₂D₅).

Loss of a pentadeuteroethyl radical (–C₂D₅): This is a dominant fragmentation pathway, analogous to the loss of an ethyl group in the non-deuterated compound. socratic.orgdocbrown.info This cleavage results in the formation of a secondary carbocation, [CD₃CD₂CDCD₃]⁺, which is relatively stable. This fragment is often the base peak, the most abundant ion in the spectrum.

Loss of a trideuteromethyl radical (–CD₃): Cleavage of a C-C bond to lose a methyl group from the main chain or the branch is another common pathway.

The comparison of fragmentation patterns between deuterated and non-deuterated compounds is crucial for understanding reaction mechanisms and biosynthetic pathways. rsc.org The mass shifts observed in the fragments of this compound relative to 3-methylpentane directly correspond to the number of deuterium atoms retained in the charged fragment.

Table 1: Predicted Major EI-MS Fragments for this compound

| Fragment Ion (Structure) | Lost Neutral Fragment | Predicted m/z | Notes |

| [C₆D₁₄]⁺˙ (Molecular Ion) | None | 100 | The parent molecular ion. |

| [C₅D₁₁]⁺ | •CD₃ | 85 | Loss of a trideuteromethyl radical. |

| [C₄D₉]⁺ | •C₂D₅ | 70 | Loss of a pentadeuteroethyl radical, often the base peak. |

| [C₃D₇]⁺ | •C₃D₇ | 56 | Loss of a heptadeuteropropyl radical. |

| [C₂D₅]⁺ | •C₄D₉ | 40 | Pentadeuteroethyl cation. |

High-Resolution Mass Spectrometry for Precise Isotopic Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise isotopic composition and elemental formula of a compound with high confidence. uni-rostock.deiitb.ac.in Unlike nominal mass spectrometry, which measures mass-to-charge ratios to the nearest integer, HRMS can measure m/z values to several decimal places. uni-rostock.de This high mass accuracy allows for the differentiation of ions that have the same nominal mass but different elemental formulas, a capability known as isotopic fidelity. uni-rostock.deiitb.ac.in

For this compound, the molecular formula is C₆D₁₄. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u) and deuterium (²H = 2.014102 u), the theoretical exact mass of the molecular ion [C₆D₁₄]⁺˙ can be calculated with high precision.

Theoretical Exact Mass Calculation:

(6 × Mass of ¹²C) + (14 × Mass of ²H)

(6 × 12.000000 u) + (14 × 2.014102 u) = 72.000000 u + 28.197428 u = 100.197428 u

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can achieve sub-ppm (parts-per-million) mass accuracy. uni-rostock.deiitb.ac.in This allows for the unequivocal confirmation of the elemental formula C₆D₁₄ by comparing the experimentally measured mass to the calculated theoretical mass. uni-rostock.de This technique is critical for verifying the successful synthesis and isotopic enrichment of this compound, ensuring that it is not contaminated with partially deuterated or other isobaric species.

Table 2: Theoretical Exact Masses of this compound and Key Fragments

| Ion Formula | Description | Theoretical Exact Mass (u) |

| [C₆D₁₄]⁺˙ | Molecular Ion | 100.1974 |

| [C₅D₁₁]⁺ | M - CD₃ | 85.1543 |

| [C₄D₉]⁺ | M - C₂D₅ | 70.1112 |

| [C₃D₇]⁺ | M - C₃D₇ | 56.0821 |

| [C₂D₅]⁺ | M - C₄D₉ | 40.0705 |

Chromatographic Methods for Purity and Mixture Analysis

Gas Chromatography for Separation and Quantification

Gas Chromatography (GC) is a fundamental technique for separating and quantifying volatile and thermally stable compounds, making it highly suitable for the analysis of this compound. gcms.cz The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. nih.gov

In the analysis of deuterated hydrocarbons, a notable phenomenon known as the chromatographic isotope effect is often observed. nih.govresearchgate.net Typically, deuterated compounds elute slightly earlier from the GC column than their non-deuterated (protiated) counterparts. gcms.cznih.gov This "inverse isotope effect" is attributed to the slightly lower polarizability and weaker intermolecular interactions of C-D bonds compared to C-H bonds, leading to a higher vapor pressure for the deuterated species. gcms.czresearchgate.net Therefore, this compound would be expected to have a shorter retention time than 3-methylpentane under identical GC conditions.

The purity of a this compound sample can be accurately determined by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The technique can effectively separate this compound from its non-deuterated form, partially deuterated isotopologues, and other isomeric impurities like deuterated n-hexane or 2-methylpentane (B89812). gcms.czcopernicus.org High-efficiency capillary columns, such as those with polydimethylsiloxane-based stationary phases, are commonly used for these separations. researchgate.net

Table 3: Typical Gas Chromatography Parameters for Alkane Isomer Analysis

| Parameter | Value / Description |

| Column Type | High-efficiency capillary column (e.g., SPB-5, DB-1) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane or similar non-polar phase |

| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Isothermal at low temperature (e.g., 35-50°C) or a slow ramp |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Supercritical Fluid Chromatography for Isomer and Mixture Resolution

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines advantages of both gas and liquid chromatography. sci-hub.senumberanalytics.com It utilizes a mobile phase, most commonly carbon dioxide (CO₂), held above its critical temperature and pressure (31°C and 74 bar for CO₂). numberanalytics.com In this supercritical state, the fluid has a liquid-like density for dissolving analytes and a gas-like low viscosity and high diffusivity, which allows for fast and efficient separations. sci-hub.senumberanalytics.com

SFC is particularly well-suited for the analysis of non-polar compounds like hydrocarbons and for separating isomers. ijarsct.co.inscispace.com For this compound, SFC can be an effective method for resolving it from other deuterated C6-alkane isomers, such as n-hexane-D14, 2-methylpentane-D14, and 2,2-dimethylbutane-D14. The separation mechanism in SFC relies on the analytes' differential interactions with the stationary phase, which can be tuned by modifying the mobile phase with small amounts of organic solvents like methanol (B129727) or ethanol. shimadzu.com

The technique's compatibility with a wide range of detectors, including those used in GC (like FID) and HPLC (like UV or MS), enhances its versatility. sci-hub.se The use of CO₂ as the primary mobile phase also makes SFC a more environmentally friendly or "green" alternative to normal-phase HPLC, which uses large volumes of organic solvents. shimadzu.com This makes SFC a valuable tool for both analytical-scale purity assessments and preparative-scale purification of this compound and its isomers. scispace.com

Applications of 3 Methylpentane D14 in Mechanistic and Kinetic Studies

Photochemistry and Radiation Chemistry Investigations

3-Methylpentane-D14 is widely used as a matrix for studying photochemical and radiation-induced chemical processes at low temperatures, where it forms a clear, rigid glass.

The transparency of 3MP-d14 glass to UV and visible light, combined with its inertness, makes it an ideal medium for matrix isolation studies. Researchers can suspend a molecule of interest, a "guest," in the 3MP-d14 "host" matrix and initiate photochemical reactions with a specific wavelength of light.

A classic application is the photolysis of hydrogen iodide (HI) or deuterium (B1214612) iodide (DI) within the 3MP-d14 glass. aip.orgcapes.gov.br UV photolysis of HI at 254 nm breaks the H-I bond, producing hydrogen atoms. These H atoms are initially "hot" (possessing excess kinetic energy) but quickly thermalize through collisions with the matrix. As discussed previously, the inertness of the C-D bonds in the matrix prevents abstraction, allowing these thermal H atoms to be trapped. acs.orgacs.orgacs.org This technique has been crucial for studying the properties and reactions of isolated hydrogen atoms. For instance, photolysis of HI in 3MP-d14 at 30 K yields both H₂ and HD, indicating the production of thermalized H atoms that can react with the small amount of isotopic C-H impurities. aip.orgcapes.gov.br

Radiolysis, the decomposition of a substance by ionizing radiation (like gamma rays), is another key area where this compound is employed. When 3MP-d14 is irradiated, the energy deposited leads to the formation of electrons, radical cations, and excited states, which then evolve into various radical species.

Comparative studies between the radiolysis of 3MP-h14 and 3MP-d14 have provided significant insights into reaction mechanisms. The yield of trapped radicals is notably lower in deuterated alkanes, confirming that C-H bond scission is a more favorable process than C-D bond scission. aip.org In studies of 3MP-d14 glass containing methyl iodide (CH₃I), γ-irradiation leads to dissociative electron capture by CH₃I to form methyl radicals (CH₃•) and iodide ions (I⁻). The subsequent reactions of the CH₃• radical, particularly its inability to abstract D from the matrix, provide clear evidence for the kinetic isotope effect and allow for the study of alternative decay pathways, such as geminate recombination with the iodide ion partner.

Studies of Hydrogen Atom Trapping and Abstraction Reactions

The ability to trap and study hydrogen atoms is a cornerstone of research enabled by this compound. The stark difference in behavior between 3MP-h14 and 3MP-d14 matrices highlights the importance of the kinetic isotope effect in these systems.

In 3MP-h14, photolytically generated H or D atoms are not trapped because they are efficiently scavenged by the matrix through hydrogen abstraction, a reaction that consumes the atoms before they can be stabilized. aip.orgcapes.gov.br However, in 3MP-d14, the high activation energy for D-atom abstraction by an H atom radical allows the H atoms to be physically trapped at cryogenic temperatures (20-50 K). acs.org This trapping phenomenon has been confirmed by ESR spectroscopy, which shows the characteristic doublet signal of the hydrogen atom. acs.orgacs.org

While the 3MP-d14 matrix is largely inert, abstraction reactions can still be studied under specific conditions. Research has shown that thermal deuterium atoms, produced from the photolysis of DI, can abstract hydrogen from the ~1% of C-H bonds present as an isotopic impurity in the 3MP-d14 glass at 77 K. capes.gov.br The data from these experiments suggest that this abstraction occurs via a low-activation-energy process, potentially involving quantum tunneling. capes.gov.br These studies underscore the utility of this compound not just as an inert bystander but as a carefully controlled environment for investigating the subtle and fundamental aspects of chemical reactivity.

Conformational Dynamics and Isomerization Processes in Deuterated Systems

The study of conformational dynamics and isomerization processes in alkanes is crucial for understanding their chemical behavior and reactivity. The introduction of deuterium into an alkane molecule, such as in this compound, provides a powerful tool for elucidating these complex intramolecular motions. The increased mass of deuterium atoms compared to hydrogen atoms leads to changes in vibrational frequencies and moments of inertia, which in turn affect the kinetics and thermodynamics of conformational changes and isomerization reactions. These isotopic substitutions allow for more detailed investigations using various spectroscopic and computational techniques.

Conformational Dynamics in this compound

Alkanes like 3-methylpentane (B165638) exist as a mixture of different spatial arrangements, or conformers, which can interconvert through rotation about carbon-carbon single bonds. These conformational isomers are in a constant state of flux, and their relative populations are determined by their respective energy levels. The energy differences between conformers are generally small, allowing for rapid interconversion at room temperature.

The use of deuterated compounds like this compound is particularly insightful for studying these dynamics. Isotopic substitution does not alter the electronic potential energy surface of the molecule, but it does change the vibrational zero-point energies (ZPEs) of the conformers. Heavier isotopes like deuterium have lower vibrational frequencies, leading to a lower ZPE. This can result in subtle shifts in the relative energies of conformers and the energy barriers to rotation.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key technique for investigating conformational dynamics. The substitution of hydrogen with deuterium in this compound leads to significant shifts in the vibrational frequencies of C-D bonds compared to C-H bonds. These well-defined isotopic shifts allow for the assignment of specific vibrational modes to different parts of the molecule and can help distinguish between different conformers present in a sample. For instance, the analysis of vibrational spectra of deuterated alkanes can reveal the presence of a mixture of conformational isomers in the liquid state. cdnsciencepub.com

Theoretical approaches, such as Density Functional Theory (DFT), are often used in conjunction with spectroscopic methods to perform detailed conformational analyses of deuterated molecules. researchgate.netuc.pt These computational studies can predict the most stable geometries and the relative populations of different conformers. For a molecule like 3-methylpentane, several conformers can be identified, and their stability is influenced by steric interactions. The presence of a methyl group on the third carbon atom introduces additional complexity to the conformational landscape compared to linear alkanes.

Isomerization Processes of this compound

Isomerization reactions involve the rearrangement of atoms within a molecule to form a different structural isomer. For 3-methylpentane, this can include the migration of a methyl group to form other hexane (B92381) isomers, such as 2-methylpentane (B89812) or n-hexane. These reactions typically require a catalyst and higher energy input compared to conformational changes.

The study of kinetic isotope effects (KIEs) is a powerful method for elucidating the mechanisms of such isomerization reactions. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the case of this compound, the presence of deuterium can affect the rate of isomerization. If a C-D bond is broken or formed in the rate-determining step of the reaction, a primary KIE is observed. This is because C-D bonds are generally stronger and have a lower zero-point energy than C-H bonds, requiring more energy to break. wikipedia.org

Even if C-D bonds are not directly involved in the bond-breaking or bond-forming steps, a secondary KIE can be observed. These effects arise from changes in the vibrational frequencies of the molecule as it moves from the reactant state to the transition state. The study of these isotope effects can provide valuable information about the structure of the transition state and the reaction pathway.

For example, in the context of low-temperature oxidation, the branching of a molecule can hinder the isomerization of peroxy radicals, and the reactivity of different hexane isomers can be distinguished. researchgate.net The principles of KIE can be applied to understand how the deuteration in this compound would influence such isomerization pathways.

Research Findings and Data

While specific experimental data on the conformational dynamics and isomerization of this compound is not extensively available in the literature, the principles of conformational analysis and kinetic isotope effects in alkanes are well-established. Computational studies on similar alkanes provide insights into the expected energetic barriers for conformational transitions.

| Conformational Transition | Typical Energy Barrier (kcal/mol) | Expected Influence of Deuteration (in this compound) |

|---|---|---|

| Gauche-Anti Rotation | 3-5 | Slight increase in barrier due to lower ZPE of the ground state. |

| Methyl Group Rotation | ~3 | Noticeable change in rotational barrier due to the increased mass of the CD3 group. |

| Isomerization Reaction | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication for this compound |

|---|---|---|

| Catalytic Isomerization (e.g., to 2-methylpentane) | > 1 (Primary KIE) | Indicates C-D bond cleavage in the rate-determining step. |

| Catalytic Isomerization (e.g., to 2-methylpentane) | ~ 1 (Secondary KIE) | C-D bond is not broken in the rate-determining step, but changes in vibrational modes at the transition state affect the rate. |

The study of σ-alkane complexes with transition metals has also provided insights into the conformational behavior of alkanes upon coordination. For instance, a rhodium complex of 3-methylpentane has been characterized, revealing that a simple rotation of the bound alkane can lead to the formation of the thermodynamically preferred isomer. nih.gov The principles from such studies can be extended to understand how deuteration might influence the stability and dynamics of such complexes.

3 Methylpentane D14 As a Research Tool and Reference Standard

Utilization as an Isotopic Tracer in Environmental Science Research

The core value of 3-Methylpentane-D14 as a tracer lies in its ability to mimic the behavior of its non-deuterated counterpart, 3-methylpentane (B165638), and similar hydrocarbons in environmental systems. acanthusresearch.com Since many environmental processes, such as transport and non-biological degradation, exhibit minimal isotopic fractionation, the deuterated form can be introduced into a system to track the movement and fate of hydrocarbon pollutants. Stable isotopes are widely used to trace chemical pathways and study ecological processes, offering insights into pollution sources and ecosystem health. scbt.com

Volatile organic compounds (VOCs), including branched alkanes like 3-methylpentane, are significant components of atmospheric chemistry. scispace.commdpi.com They are precursors to the formation of ground-level ozone and secondary organic aerosols, which have implications for air quality and climate. mdpi.comresearchgate.net Understanding their transport and degradation pathways is crucial for developing effective air pollution control strategies.

This compound serves as an ideal tracer for these studies. When released into the atmosphere in a controlled manner, its journey can be monitored. By collecting air samples at various distances and altitudes from the release point and analyzing them via techniques like Gas Chromatography-Mass Spectrometry (GC-MS), scientists can map the dispersion patterns of pollutants. Because this compound can be distinguished from the background of other atmospheric hydrocarbons, its presence and concentration provide direct evidence of transport from the source. researchgate.net These studies help validate and refine atmospheric transport models that predict how pollutants are distributed by wind and weather patterns. usgs.gov

Furthermore, by comparing the degradation rate of the deuterated tracer to other VOCs, researchers can investigate the chemical reactions that remove these compounds from the atmosphere, primarily through reactions with hydroxyl (OH) radicals. researchgate.net

Table 1: Selected Atmospheric Hydrocarbons and Their Significance This table provides context for the types of compounds, including 3-methylpentane, that are tracked in atmospheric studies.

| Compound | Type | Significance in Atmospheric Chemistry |

|---|---|---|

| 3-Methylpentane | Branched Alkane | Component of vehicle emissions and industrial solvents; contributes to ozone formation. scispace.commdpi.com |

| n-Hexane | Linear Alkane | Found in gasoline and industrial emissions; acts as an ozone precursor. mdpi.com |

| Toluene | Aromatic | Common industrial solvent and gasoline additive; a significant precursor to secondary organic aerosols. preprints.org |

| n-Dodecane | Linear Alkane | Component of diesel fuel and tire wear particles; relevant to particulate matter pollution. mdpi.com |

In geochemistry and hydrogeology, understanding the movement of contaminants through subsurface environments like aquifers and soils is critical for remediation and resource management. researchgate.net Isotopic tracers are powerful tools for investigating these complex systems. usgs.gov this compound can be used to trace the fate and transport of non-polar contaminants, such as components of gasoline or industrial solvents, in groundwater and soil.

In a typical study, a known quantity of the deuterated tracer is injected into the subsurface. Monitoring wells are then sampled over time to track the arrival and concentration of the tracer plume. Because this compound is chemically similar to many hydrocarbon pollutants but is not naturally present, its detection provides unambiguous information about flow paths, velocity, and dispersion. usgs.gov This data is essential for understanding how quickly a contaminant plume might spread and for designing effective strategies to contain or remove it. The use of such tracers helps to delineate flow paths and resolve the history of contamination in agricultural and industrial watersheds. usgs.gov

Role as an Internal Standard in Quantitative Analytical Procedures

One of the most widespread applications of this compound is as an internal standard (IS) in quantitative analysis, particularly for methods involving chromatography and mass spectrometry. clearsynth.com An internal standard is a compound of known concentration added to a sample to aid in the quantification of a different analyte. sepscience.comscioninstruments.com Stable isotope-labeled compounds are considered the gold standard for this purpose because their physical and chemical behavior is nearly identical to that of their unlabeled counterparts. acanthusresearch.combiopharmaservices.com

In gas chromatography (GC), precise and accurate quantification can be challenging due to variations in injection volume, sample loss during complex preparation steps, and instrument drift. scioninstruments.com By adding a fixed amount of this compound to every standard and unknown sample, analysts can correct for these sources of error.

The quantification is based not on the absolute response of the target analyte, but on the ratio of the analyte's peak area to the internal standard's peak area. sepscience.com Since both the analyte (e.g., non-deuterated 3-methylpentane or a similar hydrocarbon) and the internal standard are affected similarly by volumetric errors or sample loss, this ratio remains stable, leading to significantly improved precision and accuracy. scioninstruments.com This approach is fundamental for method validation, ensuring that an analytical procedure is robust and reliable. clearsynth.com Deuterated alkanes are frequently used in GC methods to quantify hydrocarbons in environmental samples, such as determining oil components in fish tissue after a spill. gov.scotresearchgate.net

Table 2: Comparison of 3-Methylpentane and this compound This table highlights the key physical property difference used in mass spectrometry.

| Property | 3-Methylpentane | This compound |

|---|---|---|

| Chemical Formula | C₆H₁₄ | C₆D₁₄ cdnisotopes.com |

| Molecular Weight | 86.18 g/mol sigmaaldrich.com | 100.26 g/mol cdnisotopes.com |

| CAS Number | 96-14-0 sigmaaldrich.com | 20586-83-8 cdnisotopes.com |

| Boiling Point | 64 °C sigmaaldrich.com | Not specified, but expected to be very similar to the unlabeled compound. |

When chromatography is coupled with mass spectrometry (GC-MS), the use of a deuterated internal standard like this compound becomes even more powerful. acanthusresearch.com MS separates ions based on their mass-to-charge ratio. Since this compound has a molecular weight of 100.26, it is easily distinguished from its non-deuterated analog (MW 86.18). cdnisotopes.comsigmaaldrich.com

This mass difference allows the mass spectrometer to monitor the ions for the analyte and the internal standard simultaneously and without interference, even if they co-elute from the gas chromatograph. This technique, known as isotope dilution mass spectrometry, is one of the most accurate methods for quantification. It effectively corrects for "matrix effects," where other compounds in a complex sample (like soil extract or biological tissue) can suppress or enhance the ionization of the target analyte, leading to inaccurate results. clearsynth.com Because the deuterated standard experiences the same matrix effects as the analyte, the response ratio remains accurate, ensuring reliable quantification. biopharmaservices.com

Table 3: Example of Precision Improvement Using an Internal Standard This table presents generalized data based on findings that demonstrate the effectiveness of using an internal standard to improve the repeatability of chromatographic analysis. scioninstruments.com

| Analysis Method | Number of Replicates | Average Calculated Concentration (Arbitrary Units) | Relative Standard Deviation (RSD %) |

|---|---|---|---|

| External Standard Calibration | 5 | 102.3 | 4.9% |

| Internal Standard Calibration | 5 | 100.1 | 1.1% |

Applications in Materials Science for Polymer and Solution Dynamics

In materials science, understanding the movement of molecules in complex systems like polymer melts, blends, and solutions is key to designing materials with desired properties. mdpi.com Techniques like neutron scattering are particularly powerful for probing molecular and polymer dynamics. rsc.org

The utility of this compound in this field stems from the different neutron scattering properties of deuterium (B1214612) and hydrogen. By selectively deuterating the solvent (in this case, 3-methylpentane), researchers can create "contrast" in a neutron scattering experiment. This allows them to "highlight" the non-deuterated components, such as polymer chains dissolved in the solvent, and study their dynamics—like diffusion and relaxation—without overwhelming signal from the solvent itself. rsc.org

For example, by studying a polymer dissolved in this compound, scientists can investigate how the polymer chains move and interact with each other and the solvent under different conditions (e.g., temperature, concentration). This provides fundamental insights into phenomena like polymer entanglement, relaxation times, and the effect of molecular architecture on material properties. nih.gov This knowledge is crucial for the development of new plastics, adhesives, and other advanced polymeric materials.

Theoretical and Computational Investigations of 3 Methylpentane D14

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly methods rooted in solving the electronic Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. For 3-Methylpentane-D14, these calculations can elucidate how the increased mass of deuterium (B1214612) influences the molecule's geometry, stability of its various conformers, and its spectroscopic signatures.

Conformational Analysis and Potential Energy Surfaces

Like its non-deuterated counterpart, 3-methylpentane (B165638), this compound is a flexible molecule with multiple rotational conformers arising from rotations around its carbon-carbon single bonds. chemrxiv.orgnih.gov A comprehensive conformational analysis involves mapping the potential energy surface (PES) of the molecule. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, in conjunction with a suitable basis set (e.g., cc-pVTZ), are employed to calculate the energies of different conformers. nih.govnih.gov

For instance, a computational study on fluorinated alkanes demonstrated that conformational energies can be reliably calculated using density functional theory (DFT) methods like M06, with results benchmarked against higher-level theories. nih.gov A similar approach for this compound would involve systematically rotating the dihedral angles, performing geometry optimization for each resulting conformer, and then calculating the single-point energies and ZPVE corrections. The results would populate a potential energy surface, revealing the energy barriers between different staggered and eclipsed conformations.

Table 1: Illustrative Conformational Energy Data for this compound Note: The following data is hypothetical and for illustrative purposes, as specific computational studies on this compound are not readily available in published literature. The values are based on typical energy differences for alkane conformers.

| Conformer (Rotation about C2-C3 bond) | Dihedral Angle (D-C2-C3-C(D)3) | Relative Energy (kJ/mol) without ZPVE | ZPVE Correction (kJ/mol) | Relative Energy (kJ/mol) with ZPVE |

| Anti | 180° | 0.0 | -0.5 | -0.5 |

| Gauche | 60° | 3.8 | -0.4 | 3.4 |

| Eclipsed (D/D) | 0° | 18.0 | -0.2 | 17.8 |

| Eclipsed (CD3/D) | 120° | 22.0 | -0.1 | 21.9 |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a sensitive probe of molecular structure and bonding. Quantum chemical calculations are instrumental in predicting and interpreting the vibrational spectra of molecules. For this compound, a frequency calculation performed on the optimized geometry using methods like DFT (e.g., B3LYP functional) can yield the harmonic vibrational frequencies. osti.gov

The most significant impact of deuteration is the shift of vibrational modes involving hydrogen motion to lower frequencies. oregonstate.edu This is a direct consequence of the increased reduced mass of the C-D oscillator compared to the C-H oscillator. The C-D stretching vibrations are expected to appear in the 2100-2200 cm⁻¹ region, a significant shift from the 2850-3000 cm⁻¹ region of C-H stretches. ajchem-a.com Similarly, C-D bending and rocking modes will also be red-shifted compared to their C-H counterparts. libretexts.org

These predicted shifts are crucial for assigning experimental spectra and can be used to validate the computational model. Isotopic substitution is a well-established technique for aiding in the assignment of complex vibrational spectra. oregonstate.edu By comparing the calculated spectrum of this compound with that of its non-deuterated isotopologue, one can confidently assign the vibrational modes.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes in 3-Methylpentane vs. This compound Note: This table contains representative, hypothetical frequency values to illustrate the expected isotopic shifts. Specific calculations for this compound are not available in the literature.

| Vibrational Mode | 3-Methylpentane (Calculated cm⁻¹) | This compound (Calculated cm⁻¹) | Expected Isotopic Ratio (νH/νD) |

| C-H/C-D Asymmetric Stretch | ~2960 | ~2220 | ~1.33 |

| C-H/C-D Symmetric Stretch | ~2870 | ~2100 | ~1.37 |

| C-H/C-D Bending | ~1460 | ~1070 | ~1.36 |

| C-H/C-D Rocking | ~725 | ~550 | ~1.32 |

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemistry excels at describing single molecules, molecular dynamics (MD) simulations are the tool of choice for studying the behavior of molecules in the liquid or solid state. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals time-dependent properties.

Simulation of Solvation Dynamics and Transport Properties

The behavior of this compound as a solvent or a solute is of significant interest. MD simulations can be used to study solvation dynamics, which is the process of how the solvent molecules rearrange in response to a change in the solute's electronic state. ucla.edunih.govresearchgate.net While this compound is nonpolar, its deuteration can subtly influence its van der Waals interactions and, consequently, its interactions with solutes.

Transport properties such as the diffusion coefficient and viscosity can also be calculated from MD trajectories. The diffusion coefficient can be determined from the mean square displacement (MSD) of the molecules over time, according to the Einstein relation. acs.org Deuteration, by increasing the molecular mass, is expected to lead to slower diffusion for this compound compared to 3-methylpentane at the same temperature, a phenomenon that has been observed in simulations of other deuterated liquids. ucla.edu

Intermolecular Interactions and Pair Distribution Functions

The structure of liquid this compound can be characterized by pair distribution functions, g(r), which describe the probability of finding a particle at a distance r from a reference particle. researchgate.net These functions are readily calculated from MD simulation trajectories and provide a picture of the short- and long-range order in the liquid.

The intermolecular interactions in the MD simulation are typically described by a force field, such as OPLS (Optimized Potentials for Liquid Simulations) or CHARMM (Chemistry at HARvard Macromolecular Mechanics). For a deuterated species, the standard force field parameters for the non-deuterated molecule are generally used, with the only change being the atomic masses. osti.gov While the underlying potential energy surface does not change with isotopic substitution, the dynamics on this surface do. The altered vibrational dynamics due to deuteration can lead to small differences in the time-averaged intermolecular distances and thus subtle changes in the pair distribution functions compared to the non-deuterated liquid. osti.gov

Table 3: Illustrative Transport Properties for Liquid 3-Methylpentane and this compound at 298 K Note: The following data is hypothetical and serves to illustrate the expected effect of deuteration. Specific simulation data for this compound is not available in the literature.

| Property | 3-Methylpentane (Simulated) | This compound (Simulated) |

| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 2.5 | 2.3 |

| Viscosity (mPa·s) | 0.45 | 0.48 |

Monte Carlo Simulations for Phase Equilibria and Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly powerful for studying phase equilibria and adsorption, where large-scale configurational changes are important. tandfonline.comscispace.com

The Gibbs Ensemble Monte Carlo (GEMC) method is a common technique for directly simulating vapor-liquid phase equilibria. aip.orgacs.org In a GEMC simulation, two separate simulation boxes represent the liquid and vapor phases. The simulation involves three types of moves: particle displacement within a box, volume exchange between the boxes, and particle transfer between the boxes. This allows the system to naturally find the equilibrium densities and compositions of the coexisting phases at a given temperature. While the intermolecular potential used would be the same as in MD, the mass difference in this compound would affect the phase diagram through quantum effects on the free energy, though these effects are often small for molecules of this size.

MC simulations are also extensively used to study the adsorption of molecules onto surfaces or within porous materials. acs.orgmdpi.comresearchgate.net Grand Canonical Monte Carlo (GCMC) is a suitable method for this, where the simulation is performed at constant volume, temperature, and chemical potential of the adsorbing species. These simulations can predict adsorption isotherms, which show the amount of adsorbed substance as a function of pressure at a constant temperature. For this compound, such simulations could reveal how it interacts with and packs onto various surfaces, such as graphite (B72142) or within the pores of a zeolite, and how this compares to its non-deuterated counterpart. psu.edu

Development and Validation of Force Fields for Deuterated Hydrocarbons

The accurate computational modeling of deuterated hydrocarbons, such as this compound, through molecular dynamics (MD) simulations is critically dependent on the quality of the underlying molecular mechanics (MM) force field. The development and validation of force fields for these isotopically labeled molecules present unique challenges beyond those for their standard hydrogenated counterparts.

A fundamental consideration in developing force fields for deuterated compounds is the effect of isotopic substitution. Under the Born-Oppenheimer approximation, the potential energy surface of a molecule is independent of its isotopic composition. osti.gov Therefore, in principle, a force field developed for a standard hydrocarbon should be applicable to its deuterated analogue by simply changing the atomic masses. However, this approach often fails to accurately reproduce experimental observations for deuterated molecules. osti.gov This discrepancy arises because standard force field parameterizations are often implicitly biased towards the most common isotopologue (i.e., the hydrogenated form) by fitting to experimental data or quantum mechanical (QM) calculations that are mass-dependent. osti.govresearchgate.net

The process of developing a robust force field for deuterated hydrocarbons like this compound involves several key steps:

Initial Parameterization: The process typically starts with a well-established force field for general hydrocarbons, such as CHARMM, OPLS-AA, or GAFF. aip.orgrsc.org These force fields provide a baseline for bonded and non-bonded interaction parameters. For branched alkanes like 3-methylpentane, specific parameters for branched points are crucial. ucl.ac.uk

Accounting for Isotopic Effects: Simply substituting hydrogen masses with deuterium masses is a first approximation. However, to capture the subtle effects of deuteration on molecular properties, a more rigorous re-parameterization is often necessary. osti.gov This can involve adjusting bonded parameters (bond lengths, angles, and dihedral potentials) to reflect the different vibrational frequencies of C-D versus C-H bonds. Non-bonded parameters, particularly Lennard-Jones terms, may also require refinement to accurately model intermolecular interactions, which can be influenced by the change in polarizability and zero-point energy upon deuteration.

Validation against Experimental Data: The validation of a newly developed or modified force field is a critical step to ensure its predictive power. For deuterated hydrocarbons, a variety of experimental techniques provide valuable data for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR relaxation measurements are highly sensitive to the dynamics of C-D bonds. biorxiv.orgnih.gov Comparing simulated NMR relaxation rates with experimental data provides a stringent test of the force field's ability to describe local molecular motions. biorxiv.orgnih.gov For instance, the CHARMM force field has been re-parameterized to better reproduce experimental NMR deuterium order parameters in lipid bilayers. aip.org

Neutron Scattering: Due to the significant difference in the neutron scattering cross-sections of hydrogen and deuterium, neutron scattering techniques are exceptionally powerful for studying the structure and dynamics of deuterated compounds. aps.orgill.eunih.gov Incoherent neutron scattering can provide information on vibrational density of states and diffusive motions, while small-angle neutron scattering (SANS) can probe larger-scale structures and conformations. aps.orgrsc.org Force fields can be validated by their ability to reproduce experimental neutron scattering data.

Thermodynamic Properties: Macroscopic properties such as density, heat of vaporization, and viscosity provide another level of validation. researchgate.net While these properties are not always highly sensitive to deuteration, significant deviations between simulation and experiment can indicate deficiencies in the force field.

Research Findings

While specific studies focusing exclusively on the development and validation of force fields for this compound are not extensively documented in the public domain, the principles and findings from studies on other deuterated alkanes and related molecules are directly applicable.

Research has shown that for n-alkanes, force fields like OPLS-AA and GAFF can perform reasonably well for shorter chains, but deviations from experimental values increase with chain length. rsc.org Modifications to torsional parameters in the GAFF force field have been shown to improve the prediction of phase transition temperatures for molecules containing n-alkane chains. rsc.org For branched alkanes, united-atom force fields have been developed and validated against experimental densities and vaporization enthalpies. ucl.ac.uk

A study on deuterated tetrahydrofuran (B95107) (THF) demonstrated that a simple mass-substitution approach failed to capture the experimental effect of deuteration on its miscibility with water. osti.gov It was necessary to generate new force field parameters that correctly described the isotope-dependent vibrations to reproduce the experimental observations. osti.gov This highlights the importance of re-parameterization beyond simple mass changes.

The following table summarizes common force fields used for hydrocarbon simulations and the experimental data they are often validated against, which would be relevant for this compound.

| Force Field | Typical Target Data for Validation | Key Considerations for Deuterated Compounds |

| CHARMM | NMR deuterium order parameters, thermodynamic properties, scattering data. aip.orguib.no | Requires re-parameterization of non-bonded and dihedral terms to match experimental data for deuterated species. aip.org |

| OPLS-AA | Liquid densities, heats of vaporization, conformational energies. rsc.orgresearchgate.net | Generally performs well for hydrocarbons, but may need adjustments for long-chain and branched deuterated alkanes. rsc.org |

| GAFF | Torsional profiles, thermodynamic properties. rsc.org | Torsional parameters often require refinement to accurately model the flexibility of alkane chains. rsc.org |

| TraPPE-UA | Vapor-liquid equilibria (VLE), critical properties. researchgate.net | As a united-atom force field, it offers computational efficiency but may be less accurate for detailed structural properties. |

| ReaxFF | Reactive events, bond formation/breaking. ucl.ac.uk | While primarily for reactive systems, its parameterization for hydrocarbons can be compared to non-reactive force fields for structural and dynamic properties. ucl.ac.uk |

Emerging Research Frontiers and Future Prospects for 3 Methylpentane D14

Integration with Advanced Hyphenated Analytical Techniques

The integration of 3-Methylpentane-D14 with advanced hyphenated analytical techniques, particularly those coupling chromatography with mass spectrometry, represents a significant area of application. Hyphenated techniques are powerful tools that combine a separation method with a detection method, providing enhanced analytical capabilities for complex mixtures. psu.edunews-medical.netwikipedia.org

Gas chromatography-mass spectrometry (GC-MS) is a primary technique where this compound serves a crucial role. wikipedia.orgthermofisher.com In GC-MS, compounds are separated based on their volatility and interaction with a stationary phase and then detected and identified by their mass-to-charge ratio. thermofisher.com this compound is ideally suited for use as an internal standard in quantitative GC-MS analysis of hydrocarbons. fda.govmarmara.edu.tr An internal standard is a compound with similar chemical properties to the analyte, added in a constant amount to all samples to correct for variability during sample preparation and analysis. fda.govwuxiapptec.com Because this compound has nearly identical physicochemical properties (e.g., boiling point, polarity) to its non-deuterated counterpart, it co-elutes from the gas chromatograph. sigmaaldrich.com However, its mass is significantly different (100.26 g/mol for D14 vs. 86.18 g/mol for H14), allowing the mass spectrometer to easily distinguish it from the analyte. sigmaaldrich.com This stable isotope-labeled internal standard (SIL-IS) approach is considered the gold standard for mitigating matrix effects and ensuring accurate quantification in complex samples like environmental pollutants or fuel mixtures. news-medical.netwuxiapptec.com

Future applications could extend to other hyphenated systems like liquid chromatography-mass spectrometry (LC-MS) for less volatile hydrocarbon analysis or comprehensive two-dimensional gas chromatography (GCxGC-MS), where the enhanced separation power would benefit from a reliable internal standard to navigate the complex data.

Exploration of this compound in Extreme Conditions (High Pressure, Low Temperature)

The study of this compound under extreme conditions, particularly at low temperatures, has yielded fundamental insights into reaction kinetics and the properties of glassy solids. When cooled to cryogenic temperatures (e.g., 77 K or -196°C), 3-methylpentane (B165638) forms a rigid, non-crystalline solid known as a glass, which serves as an excellent matrix for studying trapped reactive species. psu.eduaip.org

Pioneering research has utilized this compound glass to study the reactions of hydrogen and deuterium (B1214612) atoms at temperatures ranging from 20 K to 300 K. aip.orgcapes.gov.br In one key study, hydrogen iodide (HI) or deuterium iodide (DI) was photolyzed within either 3-methylpentane-h14 (3MP-h14) or this compound (3MP-d14) glass. aip.org The analysis of the resulting hydrogen (H₂), hydrogen deuteride (B1239839) (HD), and deuterium (D₂) provided a quantitative understanding of isotope effects and the competition between hot-atom reactions, thermalized atom reactions (abstraction), and atom trapping within the hydrocarbon matrix. aip.orgcapes.gov.br For instance, the photolysis of HI in 3MP-d14 at 77 K yielded a much greater amount of HD than trapped radicals, suggesting a concerted reaction mechanism. aip.org

Differential thermal analysis (DTA) has also been employed to investigate the thermal properties of 3MP-d14 glass at 77 K. researchgate.net These studies measure the rates of enthalpy loss during annealing, providing data on the stability and relaxation processes of the glassy state. researchgate.net Comparing these rates between 3MP-h14 and 3MP-d14 helps elucidate the kinetic isotope effect on the physical dynamics of the glass.

While extensive research exists for low-temperature conditions, high-pressure studies specifically involving this compound are less documented in the available literature. Such research would be a valuable future direction, offering insights into changes in molecular packing, phase transitions, and reaction kinetics under compression, which is relevant to fields like geochemistry and materials science.

| Study Type | Conditions | Key Findings | Reference |

|---|---|---|---|

| Photolysis of HI/DI | 20 K, 30 K, 77 K, 298 K | Quantified quantum yields of H₂, HD, and D₂. Revealed significant isotope effects on H-atom abstraction and trapping. | aip.orgcapes.gov.br |

| Differential Thermal Analysis (DTA) | 77 K | Determined glass transition temperatures and rates of enthalpy loss during annealing, probing the physical relaxation of the glass. | researchgate.net |

| Gamma Radiolysis | 77 K | Investigated stable product yields (e.g., H₂, CH₄) from irradiation, comparing the glassy state of 3MP-d14 with liquid and gas phase 3MP-h14. | acs.org |

Advancements in Regioselective and Stereoselective Deuteration Synthesis

The synthesis of perdeuterated compounds like this compound, where all hydrogens are replaced by deuterium, is typically achieved through harsh methods like high-temperature exchange with D₂ gas over a metal catalyst. However, recent advancements in synthetic chemistry are providing more nuanced and selective methods for deuterium incorporation, which could be applied to hydrocarbons. nih.govresearchgate.netacs.org These emerging techniques focus on regioselectivity (labeling a specific position) and stereoselectivity (controlling the 3D arrangement of the deuterium atom).

Catalytic transfer deuteration is a powerful emerging technique that avoids the need for hazardous D₂ gas by using readily available deuterium donors. nih.gov For example, D₂O can be used as an inexpensive and safe deuterium source in the presence of specialized catalysts. cardiff.ac.uk Recent breakthroughs include:

Photocatalysis : Organic photocatalysts can mediate highly regioselective H/D exchange at specific C-H bonds, such as those adjacent to a sulfur atom, using D₂O as the deuterium source. researchgate.net

Organocatalysis : Simple amines have been shown to catalyze the regioselective α-deuteration of certain Michael acceptors. researchgate.net

Heterogeneous Catalysis : Earth-abundant metal catalysts, such as those based on iron or ruthenium, are being developed for selective H/D exchange on arenes and alcohols. cardiff.ac.ukresearchgate.net An iron-phosphorus pair-site catalyst has shown remarkable efficiency in activating D₂O for the regioselective deuteration of heteroarenes. cardiff.ac.uk

While many of these advanced methods have been optimized for molecules with functional groups, they represent a frontier for the synthesis of selectively deuterated alkanes. nih.govnih.gov Developing catalysts that can activate the relatively inert C-H bonds of alkanes like 3-methylpentane for regioselective deuteration under mild conditions is a significant challenge but holds great promise. cdnsciencepub.comcdnsciencepub.com Success in this area would allow chemists to synthesize specific isotopologues of 3-methylpentane (e.g., labeled only at the tertiary carbon) to probe reaction mechanisms with unprecedented detail.

Synergistic Experimental and Computational Approaches in Deuterated Hydrocarbon Research

The complexity of hydrocarbon chemistry, especially involving reaction kinetics and isotope effects, necessitates a synergistic approach that combines experimental measurements with high-level computational modeling. mdpi.comresearchgate.netchemrxiv.org this compound is an excellent candidate for such studies, where experimental data can validate and refine theoretical models, which in turn can predict behavior under conditions that are difficult or impossible to study in the lab. rsc.org

This synergistic workflow typically involves:

Experimental Measurement : Researchers conduct experiments to gather benchmark data. For this compound, this includes low-temperature reaction yields from photolysis studies or heat capacity measurements from calorimetry. aip.orgresearchgate.netpku.edu.cn

Computational Modeling : Theoretical chemists use quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surfaces for reactions involving the deuterated compound. acs.org This can elucidate reaction pathways and transition states.

Kinetic Simulations : The calculated energy surfaces are then used in master equation or transition-state theory simulations to compute macroscopic properties like reaction rate coefficients and product branching ratios. chemrxiv.orgacs.org

Validation and Extrapolation : The computational results are compared against the experimental benchmarks. If the model accurately reproduces the experimental data, it gains predictive power and can be used to extrapolate kinetics to different temperatures and pressures, such as those found in combustion engines or planetary atmospheres. mdpi.comiaea.org

Studies on alkane dehydrogenation and oxidation have demonstrated the power of this combined approach. rsc.orgacs.org For deuterated hydrocarbons, these methods are crucial for understanding and quantifying kinetic isotope effects, where the difference in mass between H and D leads to different reaction rates. acs.org Future research on this compound will likely leverage these synergistic strategies to build robust kinetic models for its pyrolysis and oxidation, contributing to a deeper understanding of hydrocarbon combustion and atmospheric chemistry. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers verify the purity and isotopic enrichment of 3-Methylpentane-d₁₄ in synthesis protocols?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions (e.g., CD₃ and CD₂ groups). Gas chromatography-mass spectrometry (GC-MS) can assess chemical purity by detecting non-deuterated impurities or degradation products. Quantitative analysis via isotopic ratio mass spectrometry (IRMS) is critical for validating the deuterium atom% (e.g., ≥98% as per commercial specifications) .

- Key Data : Reference physical properties (e.g., density = 0.7 g/cm³, boiling point = 62.7°C) from standardized characterization to cross-validate purity .

Q. What experimental precautions are necessary when handling 3-Methylpentane-d₁₄ due to its volatility and flammability?

- Methodology : Conduct reactions in inert atmospheres (e.g., nitrogen/argon) to prevent combustion. Use explosion-proof refrigerators for storage (flash point = -6.7°C). Calibrate vapor pressure measurements (188.6 mmHg at 25°C) to optimize solvent evaporation rates in kinetic studies .

Q. How should 3-Methylpentane-d₁₄ be incorporated into solvent systems for isotopic labeling studies?

- Methodology : Design solvent mixtures with controlled deuterium/hydrogen ratios to study kinetic isotope effects (KIEs). For example, blend with non-deuterated analogs and monitor reaction rates via UV-Vis or Raman spectroscopy to isolate isotopic impacts on reaction mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for deuterium isotope effects in 3-Methylpentane-d₁₄?

- Methodology :

Replicate Simulations : Use density functional theory (DFT) with deuterium-specific parameters (e.g., reduced mass adjustments) to model vibrational frequencies and compare with experimental IR spectra.

Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations) and experimental setups (e.g., temperature fluctuations) using Monte Carlo simulations .

Contradiction Framework : Apply principal contradiction analysis to identify dominant factors (e.g., solvent interactions vs. intrinsic isotope effects) influencing discrepancies .

Q. What strategies optimize the use of 3-Methylpentane-d₁₄ in tracer studies for metabolic or environmental pathways?

- Methodology :

- Isotopic Dilution : Spike environmental samples with 3-Methylpentane-d₁₄ and quantify recovery rates via liquid-liquid extraction coupled with GC-MS.

- Cross-Validation : Compare deuterated tracer results with non-deuterated controls to isolate isotopic interference in metabolic flux analysis .

Q. How should researchers design controlled experiments to isolate deuterium’s steric and electronic effects in 3-Methylpentane-d₁₄?

- Methodology :

- Steric Effects : Compare reaction kinetics of 3-Methylpentane-d₁₄ with non-deuterated analogs in bulky transition states (e.g., SN2 reactions).

- Electronic Effects : Use ultrafast spectroscopy to probe deuterium’s impact on charge distribution in photoactivated intermediates .

Q. What are best practices for presenting spectral data (NMR/IR) of 3-Methylpentane-d₁₄ in publications?

- Methodology :

- Data Tables : Include raw spectral peaks (δ-values, coupling constants) and processed data (e.g., integration ratios) in appendices, with key findings summarized in figures.

- Visualization : Use color-coded spectra to highlight deuterium-sensitive regions, adhering to journal guidelines for chemical graphics (e.g., minimal structures, clear labels) .

Data Contradiction and Reproducibility

Q. How can inconsistent results in deuterium incorporation efficiency be analyzed across laboratories?

- Methodology :

- Interlab Studies : Share standardized protocols (e.g., synthesis conditions, purification steps) via collaborative platforms.

- Root-Cause Analysis : Apply TRIZ contradiction principles to identify conflicting parameters (e.g., temperature vs. catalyst loading) and optimize harmonized methods .

Q. What frameworks address reproducibility challenges in 3-Methylpentane-d₁₄-based studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.